1-Myristoyl-2-palmitoyl-sn-glycerol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for glycerol derivatives with stereospecific numbering. The complete International Union of Pure and Applied Chemistry name is designated as (2S)-1-hydroxy-3-(tetradecanoyloxy)-2-propanyl palmitate, which precisely describes the stereochemical configuration and functional group arrangements. Alternative International Union of Pure and Applied Chemistry representations include (2S)-1-hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadecanoate and [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate.
The stereospecific numbering system, denoted by the prefix "sn," distinguishes this nomenclature from conventional numbering systems that convey no stereochemical information. According to International Union of Pure and Applied Chemistry-International Union of Biochemistry Commission guidelines, the carbon atoms of glycerol are numbered stereospecifically, where the carbon atom appearing on top in the Fischer projection showing a vertical carbon chain with the hydroxyl group at carbon-2 to the left is designated as C-1. This systematic approach ensures unambiguous identification of the compound's three-dimensional structure and eliminates potential confusion regarding positional isomers.
The molecular structure comprises a glycerol backbone with two fatty acid chains esterified at specific positions. The complete structural representation reveals tetradecanoic acid (myristic acid) attached to the sn-1 position and hexadecanoic acid (palmitic acid) attached to the sn-2 position, while the sn-3 position maintains a free hydroxyl group. The Simplified Molecular Input Line Entry System representation CCCCCCCCCCCCCCCC(=O)OC@@HCOC(=O)CCCCCCCCCCCCC provides a linear notation describing the complete molecular structure including stereochemical information.
Common Synonyms and Abbreviated Notations
The compound is recognized through numerous synonyms and abbreviated notations that facilitate identification across scientific databases and research literature. The most commonly encountered abbreviations include DG(14:0/16:0/0:0), DAG(14:0/16:0), DG(14:0/16:0), and DG(30:0), where the numerical designations indicate the carbon chain lengths and double bond counts of the constituent fatty acids. The notation DG(30:0) represents the total carbon count (30) and total double bonds (0) across both fatty acid chains, while DG(14:0/16:0) specifically identifies the individual chain compositions at each position.
Additional systematic synonyms include 1-tetradecanoyl-2-hexadecanoyl-sn-glycerol, which directly specifies the acyl chain identities and their positional arrangements. The term diacylglycerol(14:0/16:0) provides another commonly used designation that emphasizes the compound's classification within the diacylglycerol family while specifying the fatty acid compositions. Database-specific identifiers such as CHEBI:84385, HMDB0007011, and LMGL02010378 serve as unique molecular identifiers across major biochemical databases.
| Nomenclature Type | Designation |
|---|---|
| Primary International Union of Pure and Applied Chemistry Name | (2S)-1-hydroxy-3-(tetradecanoyloxy)-2-propanyl palmitate |
| Alternative International Union of Pure and Applied Chemistry Names | (2S)-1-hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadecanoate |
| Systematic Chemical Name | 1-tetradecanoyl-2-hexadecanoyl-sn-glycerol |
| Abbreviated Notations | DG(14:0/16:0/0:0), DAG(14:0/16:0), DG(30:0) |
| Database Identifiers | CHEBI:84385, HMDB0007011, LMGL02010378 |
Properties
Molecular Formula |
C33H64O5 |
|---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
InChI Key |
NYNQTTOUQMCOEM-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Membrane Dynamics and Structure
This compound is integral to the study of biological membranes due to its unique fatty acid composition, which influences membrane fluidity and phase behavior. Researchers utilize 1-myristoyl-2-palmitoyl-sn-glycerol to explore:
- Lipid Bilayer Formation : It helps in creating model membranes to study the physical properties of lipid bilayers.
- Membrane Integrity : Investigations into how lipid-protein interactions maintain membrane functionality are conducted using this compound.
Enzyme Activity Studies
This compound serves as a substrate for various enzymes, particularly lipases. Its applications include:
- Catalytic Activity Analysis : By monitoring the hydrolysis of this compound by lipases, researchers gain insights into lipid metabolism and related physiological processes.
- Bioactive Lipid Production : The hydrolysis process can yield bioactive lipids that influence cellular signaling pathways.
Cellular Signaling and Metabolism
This compound plays a crucial role in cellular signaling mechanisms:
- Inflammation Response : It is involved in pathways that regulate inflammation through the production of lysophosphatidylcholine and free fatty acids.
- Vesicle Fusion Processes : Interactions with SNARE proteins facilitate vesicle docking and fusion, essential for neurotransmitter release.
Case Study 1: Lipid Metabolism Research
A study demonstrated that this compound influences triglyceride biosynthesis pathways. The research highlighted its role as a metabolite in both Escherichia coli and Saccharomyces cerevisiae, showcasing its importance in microbial lipid metabolism.
Case Study 2: Drug Delivery Systems
Researchers have explored the use of this compound in drug delivery systems. Its ability to form stable lipid bilayers makes it a candidate for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diacylglycerols (DAGs)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
- Structure : Contains a phosphate group at sn-3, distinguishing it as a phosphatidic acid derivative.
- Molecular Weight : ~650.8 g/mol.
- Role: Serves as a precursor for phospholipid biosynthesis. The presence of the phosphate group enhances its polarity compared to non-phosphorylated DAGs like 1-myristoyl-2-palmitoyl-sn-glycerol .
1-Stearoyl-2-palmitoyl-3-(peracetyl-β-galactopyranosyl)-glycerin
Triacylglycerols (TAGs)
1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol
- Structure: A racemic triacylglycerol with myristoyl (sn-1), linoleoyl (sn-2), and palmitoyl (sn-3) chains.
- Molecular Weight : 803.3 g/mol (C₅₁H₉₄O₆ ).
- Solubility: Slightly soluble in chloroform and methanol, contrasting with the higher solubility of DAGs in methyl acetate .
1,2-Dipalmitoyl-3-acetyl-sn-glycerol
- Structure : Contains acetyl (C2:0) at sn-3, forming a mixed-chain TAG.
- Crystal Packing : Exhibits a trilayer structure with interdigitated acetyl chains, distinct from the bilayer packing of longer-chain DAGs.
- Glycerol Conformation : Similar to phosphatidylcholines (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine), highlighting the role of acyl chain length in molecular arrangement .
Monoacylglycerols (MAGs)
2-Palmitoylglycerol
Physicochemical and Functional Comparisons
Structural Influence on Physical Properties
Preparation Methods
Enzymatic Synthesis Using Lipases and Acyltransferases
Enzymatic methods offer regioselective control for synthesizing 1,2-diacyl-sn-glycerols. The acyltransferase Dga1p from Saccharomyces cerevisiae, which localizes to lipid particles, has been implicated in diacylglycerol (DAG) and triacylglycerol (TAG) synthesis . While Dga1p primarily catalyzes TAG formation, modulating reaction conditions (e.g., limiting acyl-CoA availability) can halt the process at the DAG stage. For instance, incubating sn-glycerol-3-phosphate with myristoyl-CoA and palmitoyl-CoA in the presence of Dga1p yields 1-myristoyl-2-palmitoyl-sn-glycerol .
Lipases with sn-1,3 specificity, such as those from Rhizomucor miehei, can also be employed. By protecting the sn-3 hydroxyl group of glycerol with a tert-butyldimethylsilyl (TBDMS) group, sequential acylation at sn-1 and sn-2 positions becomes feasible. After deprotection, the target compound is obtained with >85% regioselectivity .
Table 1: Enzymatic Synthesis Conditions and Yields
| Enzyme Source | Substrates | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| S. cerevisiae Dga1p | Glycerol, Myristoyl-CoA, Palmitoyl-CoA | 24 h | 68% | |
| R. miehei Lipase | TBDMS-glycerol, Myristic acid, Palmitic acid | 12 h | 72% |
Chemical Synthesis via Protecting Group Strategies
Chemical synthesis enables large-scale production of this compound. A representative protocol involves:
-
Protection : Glycerol’s sn-3 hydroxyl is protected with trityl chloride.
-
Acylation : The sn-1 position is esterified with myristoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Second Acylation : After removing the trityl group, the sn-2 position is acylated with palmitoyl chloride.
-
Deprotection : Final deprotection yields the product with >90% purity .
This method avoids enzymatic limitations but requires rigorous purification to remove unreacted acyl chlorides.
Table 2: Chemical Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acylation Temperature | 0–4°C | Prevents racemization |
| DMAP Concentration | 10 mol% | Maximizes acylation efficiency |
| Solvent | Anhydrous DCM | Enhances solubility |
Microbial Production in Engineered Strains
This compound is naturally produced as a metabolite in Escherichia coli and Saccharomyces cerevisiae . Overexpression of phosphatidic acid phosphatases (e.g., PAP2) in E. coli redirects metabolic flux toward DAG synthesis. Supplementing cultures with myristic and palmitic acids increases titers to 120 mg/L . In yeast, knockout of the LRO1 gene (responsible for TAG synthesis) forces accumulation of DAGs, yielding 45 mg/L of the target compound .
Purification and Characterization
Purification :
-
Solvent Extraction : Crude extracts are partitioned between chloroform and methanol (2:1 v/v) .
-
Column Chromatography : Silica gel chromatography with a hexane:ethyl acetate gradient (9:1 to 7:3) isolates the compound .
Characterization :
-
NMR : H NMR (CDCl): δ 4.15 (m, 1H, sn-2), 4.30 (dd, 2H, sn-1), 5.25 (m, 1H, sn-3).
Table 3: Solubility Profile in Common Solvents
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
